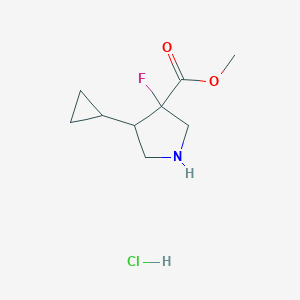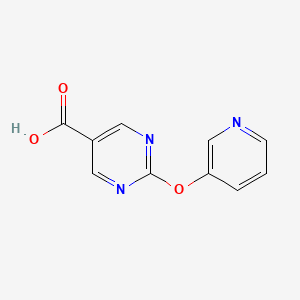![molecular formula C19H14O3 B2956323 2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione CAS No. 29874-38-2](/img/structure/B2956323.png)
2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione” is a research chemical with the molecular formula C19H14O3 and a molecular weight of 290.3 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, indane-1,3-dione, a similar compound, can be synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a methoxyphenyl group attached to an indene-1,3-dione core .Chemical Reactions Analysis
Indane-1,3-dione, a related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions to form different derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 290.3 g/mol and a molecular formula of C19H14O3 .Scientific Research Applications
Non-Fullerene Electron Acceptors for Solar Cells
A notable application involves the use of indene-1,3-dione derivatives in the development of non-fullerene electron acceptors for organic solar cells. The conjugation with dibenzosilole and thiophene units has led to materials like N5, which exhibits high solubility, thermal stability, and promising power conversion efficiency when paired with conventional donor polymers in bulk-heterojunction solar cells (Patil et al., 2015).
Optical Materials
Indene-1,3-dione derivatives have also been explored for their optical properties. Research on BF₂ complexes of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione has revealed multiple chromisms, including mechano-, thermo-, and solvatochromic effects, alongside aggregation-induced emission enhancements, making these materials interesting for photonic applications (Galer et al., 2014).
Catalysis and Synthesis
Indene-1,3-dione compounds have been utilized as key intermediates in catalytic processes and organic synthesis. For instance, zirconium-catalyzed synthesis of 2-arylidene indan-1,3-diones has been reported, with applications in the development of inhibitors for viral proteases, showcasing their potential in medicinal chemistry (Oliveira et al., 2018).
Hypolipidemic Activity
Although the focus is not on pharmacological aspects, it's worth noting the exploration of indene-1,3-dione derivatives for their hypolipidemic activity. Studies on rodents have shown that certain derivatives can effectively reduce serum cholesterol and triglycerides, offering insights into potential therapeutic applications (Murthy et al., 1985).
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)prop-2-enylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-22-14-11-9-13(10-12-14)5-4-8-17-18(20)15-6-2-3-7-16(15)19(17)21/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSUHTAEBYEHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
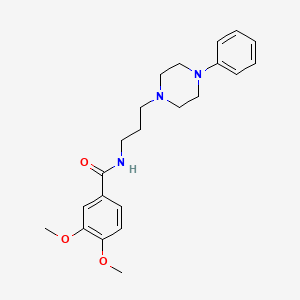

![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2956244.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)
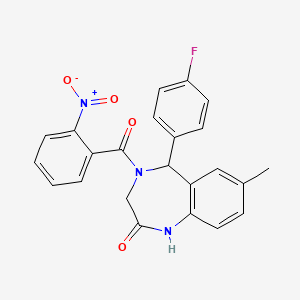
![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)
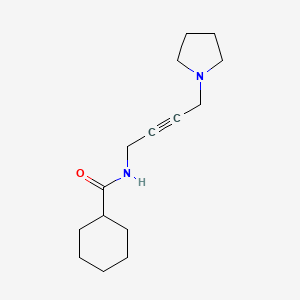
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)
![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)
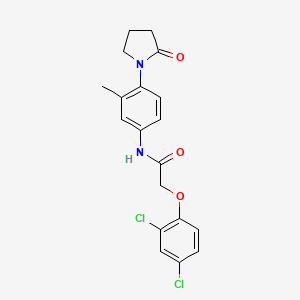
![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)
